molecular formula C5H5NO2S B075972 2-(Isothiazol-3-YL)acetic acid CAS No. 10271-91-7

2-(Isothiazol-3-YL)acetic acid

Cat. No. B075972
CAS RN: 10271-91-7
M. Wt: 143.17 g/mol
InChI Key: OHEYDQQAGOMBJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Isothiazol-3-yl)acetic acid and its derivatives involves efficient synthetic routes that have been explored in the literature. An example includes the synthesis of 2-(1,2-dithiolan-3-yl)acetic acid, which employs a three-component, single container process from Meldrum's acid, acrolein, and thioacetic acid, showcasing the potential synthetic pathways that could be adapted for this compound (Chen & Lawton, 1997).

Molecular Structure Analysis

The molecular structure of biologically active molecules, such as (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a structurally related compound, has been elucidated using X-ray diffraction and quantum chemical calculations. Such analyses reveal the dynamics of the molecule and the effect of intermolecular interactions on its properties (Wang et al., 2016).

Chemical Reactions and Properties

The reactivity of isothiazole acetic acid derivatives has been explored through the synthesis of novel compounds, indicating the versatile chemistry of the isothiazole ring. For instance, naphtho[1,2-d]isothiazole acetic acid derivatives have shown potential as aldose reductase inhibitors, highlighting the chemical reactivity and potential application of these compounds (Da Settimo et al., 2005).

Physical Properties Analysis

The physical properties of compounds can be significantly influenced by their molecular structure. For this compound, insights into its physical properties can be derived from studies on similar compounds, such as the determination of crystal structures and photoluminescent properties of coordination complexes with related acetic acid ligands, which contribute to understanding the solid-state characteristics and potential applications of these materials (Zhou, Huang, & Sun, 2009).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity, stability, and functional group transformations, can be inferred from the synthesis and characterization of similar compounds. For instance, the development of efficient and sustainable synthesis methods for related triazole acetic acid underlines the importance of exploring novel synthetic routes and their impact on the chemical properties of the resulting compounds (Tortoioli et al., 2020).

Mechanism of Action

Target of Action

Compounds containing the isothiazole nucleus, such as isothiazolinones, have been found to exhibit diverse biological activities . They have been used due to their bacteriostatic and fungiostatic activity . Isothiazoles have been described to act as inhibitors of proteases for the treatment of anxiety and depression, as inhibitors of aldose reductase, and as 5-hydroxytryptamine receptor antagonists .

Mode of Action

Isothiazoles, in general, are known to interact with their targets to exert their biological effects . For instance, they can inhibit proteases, which are enzymes that break down proteins and peptides. This inhibition can help in the treatment of conditions like anxiety and depression .

Biochemical Pathways

Isothiazoles are known to impact several biological pathways due to their broad spectrum of biological activities . For example, they can inhibit the activity of aldose reductase, an enzyme involved in the polyol pathway that converts glucose into sorbitol . This can be beneficial in managing conditions like diabetic neuropathy .

Pharmacokinetics

The physicochemical properties of the compound, such as its polar surface area (psa) and partition coefficient (logp), can provide some insights into its potential pharmacokinetic behavior . For instance, a compound with a moderate LogP value (like 0.77020 for 2-(Isothiazol-3-YL)acetic acid ) might have balanced hydrophilic and lipophilic properties, which could influence its absorption and distribution in the body .

Result of Action

Isothiazoles are known to exhibit a range of biological effects, including antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the stability of isothiazolinones, a class of compounds that includes isothiazoles, can be affected by light, leading to changes in their (photo)chemical stability .

properties

IUPAC Name

2-(1,2-thiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-5(8)3-4-1-2-9-6-4/h1-2H,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEYDQQAGOMBJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601632
Record name (1,2-Thiazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10271-91-7
Record name (1,2-Thiazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2-thiazol-3-yl)acetic acid
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